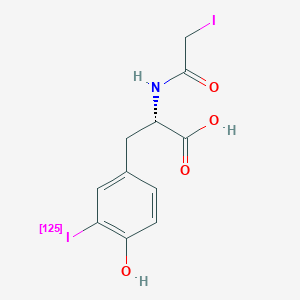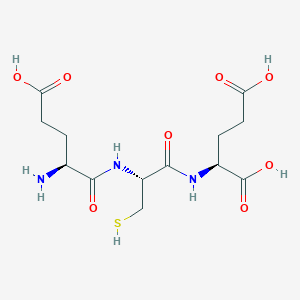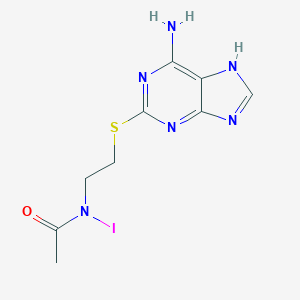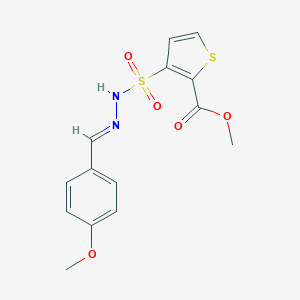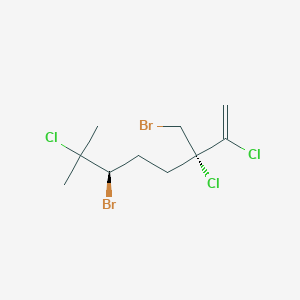
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate, also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a yellow tetrazolium salt that is widely used in scientific research. It is a common reagent used in cell biology and biochemistry to determine cell viability and proliferation.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is based on its conversion into formazan by mitochondrial enzymes in living cells. The formazan produced is insoluble in aqueous solutions and accumulates in living cells, allowing for the measurement of cell viability and proliferation.
Biochemical and Physiological Effects:
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is not known to have any significant biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in cell biology and biochemistry.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has several advantages over other cell viability assays. It is a simple and reliable assay that is easy to perform. It is also a relatively inexpensive assay that can be used to assess the viability of a large number of cells. However, 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has some limitations. It is a colorimetric assay that requires the use of a spectrophotometer to measure the absorbance of the formazan product. It is also sensitive to the pH of the culture medium and can produce variable results under different pH conditions.
Zukünftige Richtungen
There are several future directions for the use of 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate in scientific research. One potential application is in the development of new drugs and therapies for cancer. 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate can be used to assess the cytotoxicity of new drugs and determine their effectiveness in killing cancer cells. Another potential application is in the field of tissue engineering. 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate can be used to assess the viability and proliferation of cells in tissue-engineered constructs, allowing for the optimization of tissue-engineering protocols. Overall, 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is a versatile and widely used reagent in scientific research with many potential applications in the future.
Synthesemethoden
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is synthesized by a reaction between 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide and N-methyl dibenzopyrazine methyl sulfate. The reaction produces a yellow tetrazolium salt, which is then purified and dried.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is widely used in scientific research to determine cell viability and proliferation. It is used as a colorimetric assay to assess the metabolic activity of cells. The assay works by converting 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate into a purple formazan product by mitochondrial enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Eigenschaften
CAS-Nummer |
145234-89-5 |
|---|---|
Produktname |
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate |
Molekularformel |
C16H20ClN3O4 |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
4-[(E)-(2,3-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C16H20N3.ClHO4/c1-13-6-5-11-19(14(13)2)17-12-15-7-9-16(10-8-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-12+; |
InChI-Schlüssel |
ZCFRILDDVXISEZ-KCUXUEJTSA-M |
Isomerische SMILES |
CC1=C([N+](=CC=C1)/N=C/C2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC1=C([N+](=CC=C1)N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CC1=C([N+](=CC=C1)N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
Synonyme |
Pyridinium, 2,3-dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino) -, perchlorate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



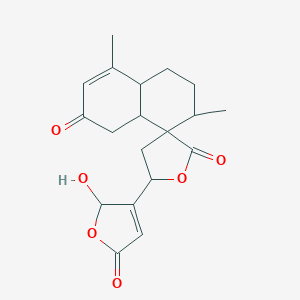
![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)


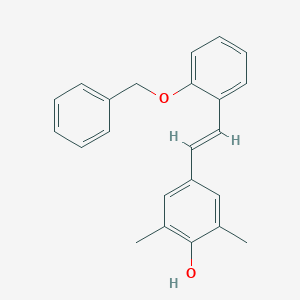
![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
